1-[(4-cyanophenyl)amino]cyclopropane-1-carboxylic acid
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Overview
Description
1-[(4-cyanophenyl)amino]cyclopropane-1-carboxylic acid is a chemical compound characterized by the presence of a cyclopropane ring, an amino group attached to a cyanophenyl group, and a carboxylic acid functional group
Preparation Methods
The synthesis of 1-[(4-cyanophenyl)amino]cyclopropane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach is the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-[(4-cyanophenyl)amino]cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions with suitable reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(4-cyanophenyl)amino]cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological processes and as a precursor to bioactive molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-cyanophenyl)amino]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may act as a precursor to bioactive molecules that interact with cellular receptors or enzymes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-[(4-cyanophenyl)amino]cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:
1-aminocyclopropane-1-carboxylic acid: This compound is a precursor to the plant hormone ethylene and has distinct biological roles.
Cyclopropanecarboxylic acid derivatives: These compounds share the cyclopropane ring structure but differ in their functional groups and applications
Properties
CAS No. |
1870289-65-8 |
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Molecular Formula |
C11H10N2O2 |
Molecular Weight |
202.2 |
Purity |
95 |
Origin of Product |
United States |
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